molecular formula C17H24N2O8 B14424215 Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside CAS No. 83904-91-0

Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside

Katalognummer: B14424215
CAS-Nummer: 83904-91-0
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: IDQIBTHJGXCMII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside is a complex organic compound that features a hexopyranoside backbone with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside typically involves multiple steps. One common method includes the protection of amino groups, followed by glycosylation reactions to introduce the hexopyranoside moiety. The benzyloxycarbonyl group is often used as a protecting group for the amino functionalities during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution often involves reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyglucopyranoside: Similar structure but with a glucopyranoside backbone.

    Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxygalactopyranoside: Similar structure but with a galactopyranoside backbone.

Uniqueness

Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside is unique due to its specific combination of functional groups and the hexopyranoside backbone. This combination allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

83904-91-0

Molekularformel

C17H24N2O8

Molekulargewicht

384.4 g/mol

IUPAC-Name

benzyl N-[2-[[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C17H24N2O8/c1-25-16-15(23)13(14(22)11(8-20)27-16)19-12(21)7-18-17(24)26-9-10-5-3-2-4-6-10/h2-6,11,13-16,20,22-23H,7-9H2,1H3,(H,18,24)(H,19,21)

InChI-Schlüssel

IDQIBTHJGXCMII-UHFFFAOYSA-N

Kanonische SMILES

COC1C(C(C(C(O1)CO)O)NC(=O)CNC(=O)OCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.